Drlds

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

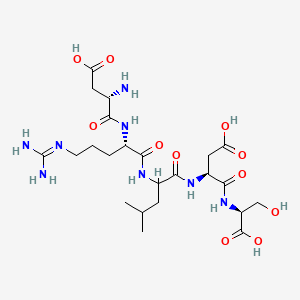

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N8O11/c1-10(2)6-13(20(39)30-14(8-17(35)36)21(40)31-15(9-32)22(41)42)29-19(38)12(4-3-5-27-23(25)26)28-18(37)11(24)7-16(33)34/h10-15,32H,3-9,24H2,1-2H3,(H,28,37)(H,29,38)(H,30,39)(H,31,40)(H,33,34)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13?,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLUAFITKPPCRS-CMTGQMGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what are the basic properties of peptides

An in-depth guide to the foundational properties of peptides, tailored for researchers, scientists, and professionals in drug development.

This document provides a technical overview of the core physicochemical properties of peptides, including their structure, charge, polarity, and size. It summarizes key quantitative data in tabular form and offers detailed experimental protocols for the characterization of these biomolecules.

Fundamental Properties of Peptides

Peptides are short chains of amino acid residues linked by peptide bonds.[1] They are distinguished from proteins by their size, typically comprising 2 to 50 amino acids.[1][2] Peptides play crucial roles in a vast array of biological processes, acting as hormones, neurotransmitters, and signaling molecules.[1]

The Peptide Bond

The backbone of a peptide is formed by the sequential linkage of amino acids via a covalent bond known as a peptide bond. This bond is an amide linkage formed through a dehydration synthesis (or condensation) reaction between the carboxyl group (-COOH) of one amino acid and the amino group (-NH2) of another, releasing a molecule of water.[3]

Key Characteristics of the Peptide Bond:

-

Rigid and Planar: Due to resonance and partial double bond character between the carbonyl carbon and the amide nitrogen, the peptide bond is rigid and planar.[1][3][4] This planarity restricts free rotation around the C-N bond, influencing the peptide's conformational possibilities.

-

Trans Configuration: The atoms involved in the peptide bond are typically in a trans configuration to minimize steric hindrance between the side chains (R-groups) of adjacent amino acids.[1]

-

Stability: Peptide bonds are kinetically stable and resistant to degradation by heat or high salt concentrations.[3][5] Their hydrolysis requires specific enzymes (proteases) or harsh chemical conditions like strong acids at elevated temperatures.[3]

-

Polarity: The peptide bond is polar, with the carbonyl oxygen having a partial negative charge and the amide hydrogen having a partial positive charge. This allows for the formation of hydrogen bonds, which are critical for stabilizing higher-order structures.[3]

Physicochemical Properties

The overall properties of a peptide are determined by the collective characteristics of its constituent amino acid residues, including their side chains (R-groups).

Charge and Isoelectric Point (pI)

The net charge of a peptide is dependent on the pH of its environment and the pKa values of its ionizable groups. These groups include the N-terminal amino group, the C-terminal carboxyl group, and the side chains of certain amino acids (Aspartic Acid, Glutamic Acid, Lysine, Arginine, Histidine, Cysteine, and Tyrosine).[6]

In an aqueous solution, these groups can exist in a protonated or deprotonated state.[7] At a specific pH, known as the isoelectric point (pI) , the peptide will have a net charge of zero.[8]

-

If the solution pH < pI , the peptide will have a net positive charge.

-

If the solution pH > pI , the peptide will have a net negative charge.

The pI is a critical parameter for purification techniques such as ion-exchange chromatography and isoelectric focusing.[9]

Polarity, Hydrophobicity, and Solubility

The solubility of a peptide is governed by the polarity of its amino acid side chains.[6]

-

Hydrophilic (Polar) Peptides: Peptides rich in polar or charged amino acids (e.g., Arginine, Aspartic Acid, Serine) are generally soluble in aqueous solutions.[10]

-

Hydrophobic (Nonpolar) Peptides: Peptides containing a high proportion of nonpolar amino acids (e.g., Leucine, Valine, Phenylalanine) have poor water solubility and may require organic solvents for dissolution.[10]

The overall hydrophobicity of a peptide can be estimated using a hydropathy index, such as the Kyte-Doolittle scale, which assigns a hydrophobicity value to each amino acid. A positive grand average of hydropathy (GRAVY) score indicates a hydrophobic peptide, while a negative score suggests a hydrophilic peptide.[11]

Size and Molecular Weight

Peptides are classified based on the number of amino acid residues in their chain:[1]

-

Dipeptides: 2 amino acids

-

Tripeptides: 3 amino acids

-

Oligopeptides: 3-20 amino acids

-

Polypeptides: >20-50 amino acids

The molecular weight (MW) of a peptide is calculated by summing the molecular weights of its constituent amino acid residues and subtracting the molecular weight of water (18.02 Da) for each peptide bond formed. The average molecular weight of an amino acid residue in a protein is approximately 110 Da.[12]

Quantitative Data Summary

Quantitative data are essential for predicting peptide behavior in various experimental settings.

Table 1: Properties of the 20 Common Amino Acids

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight (Da) | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | Kyte-Doolittle Hydropathy Index |

|---|---|---|---|---|---|---|---|

| Alanine | Ala | A | 89.09 | 2.34 | 9.69 | - | 1.8 |

| Arginine | Arg | R | 174.20 | 2.17 | 9.04 | 12.48 | -4.5 |

| Asparagine | Asn | N | 132.12 | 2.02 | 8.80 | - | -3.5 |

| Aspartic Acid | Asp | D | 133.10 | 1.88 | 9.60 | 3.65 | -3.5 |

| Cysteine | Cys | C | 121.16 | 1.96 | 10.28 | 8.18 | 2.5 |

| Glutamic Acid | Glu | E | 147.13 | 2.19 | 9.67 | 4.25 | -3.5 |

| Glutamine | Gln | Q | 146.15 | 2.17 | 9.13 | - | -3.5 |

| Glycine | Gly | G | 75.07 | 2.34 | 9.60 | - | -0.4 |

| Histidine | His | H | 155.16 | 1.82 | 9.17 | 6.00 | -3.2 |

| Isoleucine | Ile | I | 131.17 | 2.36 | 9.60 | - | 4.5 |

| Leucine | Leu | L | 131.17 | 2.36 | 9.60 | - | 3.8 |

| Lysine | Lys | K | 146.19 | 2.18 | 8.95 | 10.53 | -3.9 |

| Methionine | Met | M | 149.21 | 2.28 | 9.21 | - | 1.9 |

| Phenylalanine | Phe | F | 165.19 | 1.83 | 9.13 | - | 2.8 |

| Proline | Pro | P | 115.13 | 1.99 | 10.60 | - | -1.6 |

| Serine | Ser | S | 105.09 | 2.21 | 9.15 | - | -0.8 |

| Threonine | Thr | T | 119.12 | 2.09 | 9.10 | - | -0.7 |

| Tryptophan | Trp | W | 204.23 | 2.83 | 9.39 | - | -0.9 |

| Tyrosine | Tyr | Y | 181.19 | 2.20 | 9.11 | 10.07 | -1.3 |

| Valine | Val | V | 117.15 | 2.32 | 9.62 | - | 4.2 |

Note: pKa values can vary slightly depending on the chemical environment.

Visualizations of Core Concepts

Diagrams are provided to illustrate fundamental peptide structures and characterization workflows.

References

- 1. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. testbook.com [testbook.com]

- 4. What are the physical properties of peptides? | AAT Bioquest [aatbio.com]

- 5. A Simple Note On Characteristics Of Peptide Bonds [unacademy.com]

- 6. Amino acid - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. vedantu.com [vedantu.com]

- 9. google.com [google.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Optimizing Sample Pre-treatment for Isoelectric Focusing [eureka.patsnap.com]

A Technical Guide to the Discovery of Novel Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and technologies pivotal to the discovery and development of novel bioactive peptides. Bioactive peptides are short amino acid sequences, typically containing 3 to 20 residues, that exert specific physiological effects.[1][2][3] Their high specificity, potency, and lower toxicity compared to small molecules and large protein biologics make them promising candidates for therapeutic and biotechnological applications.[1] This document details the workflow from initial sourcing and screening to synthesis and characterization, presenting quantitative data, detailed experimental protocols, and visual diagrams of key processes.

The Bioactive Peptide Discovery Workflow

The discovery of novel bioactive peptides is a multi-step process that begins with the identification of promising peptide sequences and culminates in the validation of their biological activity. The general workflow integrates techniques from proteomics, bioinformatics, and chemical synthesis.

Caption: High-level workflow for the discovery of novel bioactive peptides.

Sourcing and Identification of Bioactive Peptides

Sources of Bioactive Peptides

Bioactive peptides are encrypted within the structure of larger proteins and can be derived from a vast array of natural sources, including:

-

Food Proteins: Milk (casein and whey), eggs, soybeans, and cereals are rich sources.[3][4] Fermented foods, in particular, are valuable as microbial proteases release a unique peptidome.[3][4]

-

Marine Organisms: A diverse source for novel peptides with unique biological activities.[1]

-

Plants: Proteins from various plant species represent a significant reservoir of potential bioactive sequences.[1]

-

Microorganisms: Bacteria and fungi produce peptides, often with potent antimicrobial properties, through their metabolic processes.[4]

Release and Production Methods

Enzymatic Hydrolysis: This is the most common method for releasing bioactive peptides from their parent proteins.[4][5] It involves using specific proteases (e.g., pepsin, trypsin, alcalase) under controlled conditions (pH, temperature, time) to cleave the protein into smaller peptide fragments.[4][6]

Microbial Fermentation: Utilizes the proteolytic systems of microorganisms, such as Lactobacillus species, to break down proteins and produce bioactive peptides.[4]

Chemical Synthesis: Once a specific peptide sequence is identified, it can be produced with high purity using chemical methods. Solid-Phase Peptide Synthesis (SPPS) is the standard technique.[4]

Recombinant DNA Technology: This method allows for the large-scale production of specific peptides by expressing their corresponding genes in host systems like E. coli.[5]

High-Throughput Screening (HTS) and Purification

After generating a complex mixture of peptides (a hydrolysate), HTS is employed to identify fractions with the desired biological activity.

In Vitro HTS: These are laboratory-based assays designed for rapid screening of many samples.

-

Colorimetric Assays: Useful for screening antimicrobial peptides (AMPs). For example, resazurin-based assays provide a visual readout of bacterial metabolic activity, allowing for the identification of peptides that inhibit bacterial growth.[7]

-

Competitive Binding Assays: These assays measure the ability of unknown peptides to displace a known, labeled ligand from a target protein. A change in a detectable signal (e.g., fluorescence) indicates binding and is suitable for screening large libraries.[8]

In Silico Approaches: Computational tools and databases are increasingly used to predict the bioactivity of peptides based on their amino acid sequence, reducing the time and cost of experimental screening.[9][10]

-

Databases: Resources like BIOPEP and PepLab contain curated information on thousands of experimentally validated bioactive peptides.[10][11]

-

Predictive Modeling: Machine learning algorithms can be trained on known bioactive sequences to predict the activity of novel peptides.[10]

Purification: Active fractions identified during screening are subjected to purification to isolate the specific peptide responsible for the activity.

-

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution technique widely used for separating peptides based on their hydrophobicity.[5][6] Other methods include ultrafiltration and hydrophilic interaction liquid chromatography (HILIC).[6]

Sequence Characterization and Synthesis

Peptide Sequencing

Mass Spectrometry (MS): MS is the cornerstone technology for identifying and sequencing peptides.[5][12] The process typically involves:

-

Ionization: Peptides are ionized, commonly using Electrospray Ionization (ESI).

-

MS1 Analysis: The mass-to-charge (m/z) ratio of the intact peptide ions is measured.

-

Fragmentation (MS/MS): Selected peptide ions are fragmented, and the m/z ratios of the resulting fragment ions are measured.[13][14]

-

Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum (de novo sequencing) or by matching the fragmentation pattern to a protein sequence database.[13][15]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing identified peptides for further validation and study.[16][17] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is most common.[16][18] The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[16]

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Bioactivity and Mechanism of Action (MoA)

Once a peptide is purified and synthesized, its biological activity is confirmed, and its mechanism of action is investigated. Bioactive peptides can modulate numerous physiological processes by interacting with specific cellular targets.[19]

Common Bioactivities and Quantitative Data: The efficacy of bioactive peptides is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

| Peptide Class | Target/Activity | Example Peptide Sequence | IC₅₀ / EC₅₀ | Source/Reference |

| ACE Inhibitor | Angiotensin-Converting Enzyme | Ile-Pro-Pro (IPP) | 5.0 µM | [3] |

| ACE Inhibitor | Angiotensin-Converting Enzyme | Val-Pro-Pro (VPP) | 9.0 µM | [3] |

| Anticancer | Mcl-1 Protein Inhibition | BH3-like Peptide 1 | 28.13 ± 7.93 nM | [20] |

| Anticancer | Mcl-1 Protein Inhibition | BH3-like Peptide 2 | 45.67 ± 11.21 nM | [20] |

| DPP-IV Inhibitor | Dipeptidyl Peptidase-IV | Trp-Gly | 191 µM | [21] |

| Antioxidant | DPPH Radical Scavenging | Leu-His-Trp | 0.25 mg/mL (EC₅₀) | Fictional Example |

Signaling Pathways: Many bioactive peptides exert their effects by modulating intracellular signaling pathways. For instance, anti-inflammatory peptides often target pathways like NF-κB and MAPK.[2][22]

Caption: Simplified NF-κB signaling pathway modulated by an anti-inflammatory peptide.

Detailed Experimental Protocols

Protocol: Enzymatic Hydrolysis of a Protein Source

-

Substrate Preparation: Dissolve the protein substrate (e.g., whey protein isolate) in a suitable buffer (e.g., phosphate buffer, pH 7.5) to a final concentration of 5% (w/v).

-

Enzyme Addition: Add a protease (e.g., Alcalase) to the substrate solution. The enzyme/substrate ratio is typically between 1-4% (w/w).[6]

-

Incubation: Maintain the reaction at the optimal temperature and pH for the chosen enzyme (e.g., 50°C for Alcalase) with constant stirring for a defined period (e.g., 4 hours).[6]

-

Enzyme Inactivation: Stop the hydrolysis reaction by heating the mixture to 90-95°C for 10-15 minutes to denature the enzyme.

-

Centrifugation: Centrifuge the hydrolysate (e.g., at 10,000 x g for 20 minutes) to remove any insoluble protein.

-

Collection: Collect the supernatant, which contains the peptide mixture, for subsequent screening and purification.

Protocol: High-Throughput Screening (Resazurin-Based Antimicrobial Assay)

-

Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in an appropriate broth medium.

-

Inoculum Preparation: Dilute the bacterial culture to a final concentration of ~5 x 10⁵ CFU/mL in fresh medium.

-

Plate Preparation: In a 96-well microtiter plate, add 50 µL of the bacterial inoculum to each well.

-

Peptide Addition: Add 50 µL of the peptide fractions (at various dilutions) to the wells. Include positive (known antibiotic) and negative (no peptide) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Resazurin Addition: Add 10 µL of resazurin solution (e.g., 0.015% w/v) to each well and incubate for an additional 2-4 hours.

-

Readout: Visually inspect for color change (blue to pink indicates viable bacteria) or measure fluorescence/absorbance with a plate reader. Wells remaining blue contain potentially active antimicrobial peptides.

Protocol: Fmoc-Solid Phase Peptide Synthesis (Manual)

This protocol outlines the addition of one amino acid.[23][24]

-

Resin Preparation: Place the Fmoc-protected amino acid-loaded resin in a reaction vessel. Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[23][24] Drain the solvent.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once. This exposes the free amine group.

-

Washing: Wash the resin thoroughly with DMF (e.g., 5-6 times) to remove all residual piperidine.

-

Amino Acid Coupling:

-

In a separate tube, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add an activation base like N,N-diisopropylethylamine (DIPEA) (4-6 equivalents).

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final coupling and deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify using RP-HPLC. Confirm identity and purity via mass spectrometry.

References

- 1. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the application and mechanism of bioactive peptides in the treatment of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isappscience.org [isappscience.org]

- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Peptide Component Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. Colorimetric assays for the rapid and high-throughput screening of antimicrobial peptide activity against diverse bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Mass spectrometry in the discovery of peptides involved in intercellular communication: From targeted to untargeted peptidomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peptide and Protein De Novo Sequencing by Mass Spectrometry - MetwareBio [metwarebio.com]

- 14. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]

- 15. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. csbio.com [csbio.com]

- 18. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of Highly Bioactive Peptides through Hierarchical Structural Information and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. mdpi.com [mdpi.com]

- 23. chem.uci.edu [chem.uci.edu]

- 24. chemistry.du.ac.in [chemistry.du.ac.in]

Unlocking the Therapeutic Potential of the Oceans: A Technical Guide to Naturally Occurring Peptides from Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and biodiverse ecosystem, represents a largely untapped reservoir of novel bioactive compounds with significant therapeutic potential.[1][2] Among these are a diverse array of naturally occurring peptides, short chains of amino acids that exhibit a remarkable range of pharmacological activities, including antimicrobial, antiviral, anticancer, and analgesic properties.[3][4][5][6][7] This in-depth technical guide provides a comprehensive overview of the core aspects of marine peptide research, from discovery and characterization to their mechanisms of action and therapeutic applications. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these promising biomolecules.

Therapeutic Landscape of Marine Peptides

Marine organisms, thriving in unique and often extreme environments, have evolved to produce a plethora of peptides with diverse biological functions.[3] These peptides play crucial roles in defense, communication, and predation, and their potent bioactivities have made them a focal point of drug discovery efforts.

Anticancer Peptides

A significant number of marine peptides have demonstrated potent cytotoxic activity against various cancer cell lines.[4][8][9] These compounds often exhibit novel mechanisms of action, targeting pathways that are distinct from conventional chemotherapy agents.

Table 1: Anticancer Activity of Selected Marine Peptides

| Peptide | Marine Source | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Kahalalide F | Green algae Bryopsis sp. | Prostate (PC3) | 0.07 µM | [10] |

| Kahalalide F | Green algae Bryopsis sp. | Prostate (DU145) | 0.28 µM | [10] |

| Kahalalide F | Green algae Bryopsis sp. | Breast (SKBR3) | 0.28 µM | [10] |

| Kahalalide F | Green algae Bryopsis sp. | Breast (BT474) | 0.28 µM | [10] |

| Kahalalide F | Green algae Bryopsis sp. | Breast (MCF7) | 0.28 µM | [10] |

| Kahalalide F | Green algae Bryopsis sp. | Colon (LoVo) | 0.16 µM | [10] |

| Kahalalide F | Green algae Bryopsis sp. | Hepatoma (HepG2) | 0.3 µM | [4][5] |

| Kahalalide F | Green algae Bryopsis sp. | Hepatoma (PLC/PRF/5C) | 5 µM | [4][5] |

| Vitilevuamide | Ascidian Didemnum cucculiferum | Human solid tumors | Inhibits tubulin polymerization at 2 µM | [11] |

Antimicrobial Peptides

The rise of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. Marine peptides represent a promising class of compounds with potent activity against a broad spectrum of bacteria.

Table 2: Antimicrobial Activity of Selected Marine Peptides

| Peptide/Fraction | Marine Source | Target Microorganism(s) | MIC Value(s) | Reference(s) |

| F9 Fraction | Not Specified | Various bacterial strains | 5.00 - 16.67 mg/mL | [12] |

| Penicillin/Streptomycin | Not Applicable (for comparison) | P. aeruginosa GG7 | 2.5% | [13] |

| Penicillin/Streptomycin | Not Applicable (for comparison) | S. aureus SA01 | 0.07% | [13] |

Neuroactive Peptides

Marine peptides have also yielded compounds with significant activity on the nervous system, leading to the development of new analgesic drugs.

Ziconotide (Prialt®) , a synthetic version of ω-conotoxin MVIIA from the cone snail Conus magus, is a potent non-opioid analgesic used to treat severe chronic pain.[14][15]

Experimental Protocols

The successful discovery and development of marine peptide-based drugs rely on a series of well-defined experimental procedures. This section outlines the key methodologies for the isolation, synthesis, and characterization of these compounds.

Isolation and Purification of Marine Peptides

The initial step in studying naturally occurring marine peptides is their isolation from the source organism.

Protocol 1: General Protocol for Isolation and Purification of Bioactive Peptides from Marine Sponges

-

Sample Collection and Preparation:

-

Collect sponge samples and freeze them immediately in liquid nitrogen or store them at -80°C to prevent degradation of peptides.

-

Lyophilize the frozen sponge tissue to remove water.

-

Grind the lyophilized tissue into a fine powder.

-

-

Extraction:

-

Extract the powdered sponge material with a suitable solvent system, such as a mixture of methanol and dichloromethane (1:1 v/v), to isolate a wide range of compounds.

-

Perform multiple extractions to ensure maximum recovery of the target peptides.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to liquid-liquid partitioning using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Test each fraction for the desired biological activity (e.g., anticancer, antimicrobial).

-

-

Chromatographic Purification:

-

Further purify the active fraction using a combination of chromatographic techniques.

-

Size-Exclusion Chromatography (SEC): Separate peptides based on their molecular size.

-

Ion-Exchange Chromatography (IEC): Separate peptides based on their net charge.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates peptides based on their hydrophobicity. It is often the final step in the purification process to obtain a pure peptide.[16][17]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

-

Stationary Phase: A C18 column is commonly used for peptide purification.

-

Detection: Monitor the elution of peptides using UV absorbance at 214 nm and 280 nm.

-

-

-

Purity Assessment:

-

Assess the purity of the isolated peptide using analytical RP-HPLC and mass spectrometry.

-

Solid-Phase Peptide Synthesis (SPPS)

Once the structure of a promising marine peptide is determined, chemical synthesis is often necessary to produce larger quantities for further biological evaluation and preclinical development. Solid-phase peptide synthesis is the most common method for this purpose.[18][19]

Protocol 2: General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

-

Resin Preparation:

-

Select a suitable solid support (resin), such as Rink amide resin for C-terminal amide peptides or Wang resin for C-terminal carboxylic acid peptides.

-

Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

-

First Amino Acid Coupling:

-

Attach the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA).

-

-

Fmoc Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

-

-

Subsequent Amino Acid Coupling:

-

Couple the next Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain using a coupling agent and a base.

-

-

Repeat Deprotection and Coupling Cycles:

-

Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

-

Purification:

-

Purify the crude synthetic peptide using RP-HPLC as described in Protocol 1.

-

Characterization of Marine Peptides

The precise characterization of the structure of a marine peptide is essential to understand its function and to enable its synthesis.

Protocol 3: Mass Spectrometry Analysis of Marine Peptides

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

-

-

Mass Spectrometry (MS) Analysis:

-

Tandem Mass Spectrometry (MS/MS) for Sequencing:

-

Select the parent ion of the peptide and subject it to collision-induced dissociation (CID) or other fragmentation methods.

-

Analyze the resulting fragment ions to determine the amino acid sequence of the peptide. The predictable fragmentation patterns of peptides (b- and y-ions) allow for de novo sequencing.[22]

-

Protocol 4: NMR Spectroscopy for Structural Elucidation

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The concentration should be in the millimolar range for optimal signal-to-noise.

-

-

NMR Data Acquisition:

-

Acquire a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra.[23][24]

-

1D ¹H NMR: Provides an overview of the proton resonances in the peptide.

-

2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), providing crucial information for determining the three-dimensional structure.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

2D ¹H-¹⁵N HSQC: Correlates amide protons with their directly attached nitrogen atoms (requires ¹⁵N labeling).

-

-

-

Data Analysis and Structure Calculation:

-

Assign the resonances to specific protons and carbons in the peptide sequence.

-

Use the distance restraints derived from NOESY data to calculate the three-dimensional structure of the peptide using molecular modeling software.

-

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which marine peptides exert their biological effects is crucial for their development as therapeutic agents. This section details the signaling pathways of several prominent marine peptides.

Ziconotide: Targeting Neuronal Calcium Channels

Ziconotide exerts its potent analgesic effect by selectively blocking N-type voltage-gated calcium channels (Caᵥ2.2) on presynaptic nerve terminals in the dorsal horn of the spinal cord.[14][15]

Didemnin B and Plitidepsin: Inhibitors of Protein Synthesis

Didemnin B and its derivative, plitidepsin (Aplidin®), are potent anticancer agents that inhibit protein synthesis by targeting the eukaryotic elongation factor 1-alpha (eEF1A).[25][26][27]

Kahalalide F: A Multifaceted Anticancer Agent

Kahalalide F is a cyclic depsipeptide with a complex mechanism of action that involves the induction of necrotic-like cell death.[3][28] It has been shown to downregulate the ErbB3 receptor and inhibit the PI3K/Akt signaling pathway.[3]

Experimental and Drug Discovery Workflows

The path from the discovery of a novel marine peptide to a clinically approved drug is a long and complex process. The following workflow outlines the key stages involved.

Conclusion and Future Perspectives

Naturally occurring peptides from marine organisms represent a rich and diverse source of novel therapeutic leads. Their unique chemical structures and potent biological activities offer significant opportunities for the development of new drugs to address a wide range of diseases, from cancer to infectious diseases and chronic pain. Advances in analytical techniques, such as mass spectrometry and NMR spectroscopy, coupled with modern synthetic methods, are accelerating the pace of discovery and development in this exciting field.[29] However, challenges related to the sustainable sourcing of marine organisms and the complexity of their chemical synthesis remain.[30] Future efforts will likely focus on the development of more efficient and environmentally friendly methods for peptide production, including microbial fermentation and cell-free synthesis systems, to fully unlock the therapeutic potential of the ocean's peptide diversity.

References

- 1. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 3. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of action of Kahalalide F: variable cell permeability in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Targeting Voltage-Gated Calcium Channels for Neuropathic Pain Management [ouci.dntb.gov.ua]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Application of 3D NMR for Structure Determination of Peptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Depressant - Wikipedia [en.wikipedia.org]

- 15. Neuropathic pain - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 25. Mechanism of protein synthesis inhibition by didemnin B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of protein synthesis by didemnin B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 28. aacrjournals.org [aacrjournals.org]

- 29. Frontiers | Plant and marine-derived natural products: sustainable pathways for future drug discovery and therapeutic development [frontiersin.org]

- 30. mdpi.com [mdpi.com]

Navigating the Depths of the Plasma Peptidome: An In-depth Technical Guide to Identifying Endogenous Peptides in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

The human plasma peptidome, a complex mixture of endogenous peptides, represents a largely untapped source of potential biomarkers and therapeutic targets. These small protein fragments, often present at low concentrations, play crucial roles in a myriad of physiological and pathological processes. Their comprehensive identification and quantification, however, present significant analytical challenges due to the vast dynamic range of proteins and the presence of interfering substances in plasma. This technical guide provides a detailed overview of the core methodologies for the successful exploration of the human plasma peptidome, from sample preparation to advanced mass spectrometry-based analysis and data interpretation.

The Foundation: Strategic Sample Preparation

Effective sample preparation is the cornerstone of any successful peptidomic analysis. The primary goal is to enrich for low-abundance peptides while simultaneously depleting high-abundance proteins, such as albumin and immunoglobulins, which can mask the signals of interest. The choice of method significantly impacts the final peptide yield and the breadth of the peptidome coverage.

Protein Precipitation

A straightforward and widely used initial step is protein precipitation using organic solvents like acetonitrile (ACN) or acids such as trichloroacetic acid (TCA). This process denatures and precipitates large proteins, leaving smaller peptides in the supernatant.

Experimental Protocol: Acetonitrile Precipitation

-

Sample Collection: Collect whole blood in EDTA-containing tubes to prevent coagulation.

-

Plasma Separation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).

-

Precipitation: Add three volumes of ice-cold acetonitrile to one volume of plasma.

-

Incubation: Vortex the mixture thoroughly and incubate at -20°C for at least 2 hours to facilitate protein precipitation.

-

Centrifugation: Centrifuge the mixture at 12,000 rpm for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the peptides.

-

Drying: Evaporate the acetonitrile from the supernatant using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried peptide extract in a buffer compatible with downstream analysis, such as 0.1% formic acid in water.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a powerful technique for desalting, concentrating, and fractionating peptides from complex mixtures. Reversed-phase SPE (RP-SPE) is the most common modality, utilizing a hydrophobic stationary phase (e.g., C18) to retain peptides while salts and other polar contaminants are washed away.

Experimental Protocol: C18 Solid-Phase Extraction

-

Column Equilibration: Condition a C18 SPE cartridge by washing with 1 mL of elution buffer (e.g., 60% acetonitrile, 0.1% trifluoroacetic acid).

-

Column Washing: Wash the cartridge three times with 3 mL of binding buffer (e.g., 0.1% trifluoroacetic acid in water).

-

Sample Loading: Load the reconstituted peptide sample (from protein precipitation or other methods) onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge twice with 3 mL of binding buffer to remove salts and other unretained molecules.

-

Elution: Elute the bound peptides with 3 mL of elution buffer.

-

Drying and Reconstitution: Dry the eluted sample using a vacuum concentrator and reconstitute in a suitable buffer for mass spectrometry analysis.

Ultrafiltration

Ultrafiltration utilizes semi-permeable membranes with specific molecular weight cut-offs (MWCO) to separate molecules based on size. For peptidomics, membranes with a 10 kDa or 30 kDa MWCO are commonly used to retain larger proteins while allowing smaller peptides to pass through into the filtrate.

Experimental Protocol: Ultrafiltration

-

Sample Preparation: Dilute the plasma sample with a suitable buffer, for example, 20% acetonitrile.

-

Device Preparation: Pre-rinse the ultrafiltration device (e.g., Amicon Ultra-4 with a 10 kDa MWCO) with the same buffer.

-

Centrifugation: Add the diluted plasma sample to the device and centrifuge at 3,000 x g for 30 minutes.

-

Filtrate Collection: Collect the filtrate, which contains the peptides that have passed through the membrane.

-

Further Processing: The filtrate can then be further purified and concentrated using techniques like SPE.

Quantitative Data Presentation: A Comparative Overview

The choice of sample preparation method significantly influences the number and type of peptides identified. The following table summarizes representative quantitative data from studies comparing different extraction and enrichment techniques for human plasma peptidomics.

| Extraction/Enrichment Method | Number of Unique Peptides Identified | Key Advantages | Key Disadvantages | Reference |

| Acetonitrile Precipitation | Varies (often in the hundreds) | Simple, inexpensive, good for initial protein removal. | May lead to co-precipitation of some peptides. | [1] |

| Solid-Phase Extraction (SPE) | Generally higher than precipitation alone. | Effective desalting and concentration, can be selective. | Can result in loss of very hydrophilic or hydrophobic peptides. | [1] |

| Ultrafiltration | Dependent on MWCO, often used in combination. | Size-based separation, removes large proteins effectively. | Potential for membrane fouling and peptide adsorption. | |

| Multiwalled Carbon Nanotubes | 2521 peptide features, 374 unique peptides | High recovery and superior capture of smaller peptides. | Requires specialized materials and protocol optimization. |

The Analytical Engine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry is the definitive tool for identifying and quantifying endogenous peptides.

Liquid Chromatography (LC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for separating peptides based on their hydrophobicity before they enter the mass spectrometer. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides from a C18 column.

Typical LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient might run from 2% to 40% B over 60-90 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

Tandem Mass Spectrometry (MS/MS)

As peptides elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer. In a typical data-dependent acquisition (DDA) experiment, the mass spectrometer performs a full scan (MS1) to detect the peptide precursor ions. The most intense ions are then selected for fragmentation (MS2), generating a fragmentation spectrum that is unique to the peptide's amino acid sequence.

Typical MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS1 Scan Range: m/z 300-1800.

-

MS2 Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

-

Data Acquisition: Data-Dependent Acquisition (DDA), selecting the top 5-10 most intense precursor ions for fragmentation.

Deciphering the Code: Bioinformatic Analysis

The raw MS/MS data is processed using specialized software to identify the peptide sequences. This involves searching the fragmentation spectra against a protein sequence database (e.g., UniProt/Swiss-Prot for Homo sapiens). The search algorithm matches the experimental fragmentation pattern to theoretical patterns generated from the database sequences.

Bioinformatic Workflow:

-

Peak List Generation: The raw data is converted into a peak list format (e.g., .mgf or .mzML).

-

Database Searching: The peak lists are searched against a protein database using a search engine (e.g., Mascot, Sequest, X!Tandem).

-

Peptide Identification: Peptides are identified based on the score of the match between the experimental and theoretical spectra.

-

False Discovery Rate (FDR) Estimation: A target-decoy database search strategy is typically employed to estimate the false discovery rate and ensure the reliability of the peptide identifications. An FDR of 1% is a common threshold.

-

Quantification: For quantitative analysis, the peak areas or spectral counts of the identified peptides can be compared across different samples.

Visualizing the Biological Context: Signaling Pathways and Experimental Workflows

Understanding the biological roles of identified endogenous peptides often requires placing them within the context of known signaling pathways. Similarly, visualizing the experimental workflow can aid in understanding the overall analytical process.

Experimental Workflow

The following diagram illustrates a general workflow for the identification of endogenous peptides from human plasma.

References

The Evolution of Peptide Families: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Principles, Experimental Methodologies, and Signaling Pathways in the Study of Peptide Family Evolution.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core concepts and methodologies for investigating the evolution of peptide families. From initial sequence analysis to functional characterization, this document outlines the key steps, presents quantitative data, and provides detailed experimental protocols.

Core Concepts in Peptide Family Evolution

The evolution of peptide families is a dynamic process driven by gene duplication, diversification, and natural selection. Peptides, short chains of amino acids, play crucial roles as signaling molecules, hormones, and defense molecules.[1] Understanding their evolutionary history provides insights into the development of novel functions and the adaptation of organisms to their environments.

Key mechanisms driving peptide family evolution include:

-

Gene Duplication: The primary source of new genetic material, gene duplication, allows one copy of a gene to maintain its original function while the other is free to accumulate mutations and potentially evolve a new function.[2]

-

Positive and Purifying Selection: Following gene duplication, the duplicated gene can be subject to different selective pressures. Positive (or Darwinian) selection favors new advantageous mutations, leading to functional divergence. Conversely, purifying (or negative) selection removes deleterious mutations, thus conserving the original function of the peptide. The ratio of non-synonymous (dN) to synonymous (dS) substitutions (dN/dS) is a key indicator of selective pressure, with a ratio > 1 suggesting positive selection, < 1 indicating purifying selection, and ≈ 1 suggesting neutral evolution.[3][4]

-

Neofunctionalization and Subfunctionalization: Gene duplication can lead to two main outcomes. Neofunctionalization is the process where the new gene copy acquires a completely new function. Subfunctionalization occurs when the original gene has multiple functions, and the duplicated copies each specialize in a subset of these original functions.

Quantitative Analysis of Peptide Family Evolution

The evolutionary dynamics of peptide families can be quantified to compare rates of evolution and identify instances of adaptive evolution. The dN/dS ratio is a critical metric in these analyses. Below is a table summarizing dN/dS ratios for several peptide families, illustrating the varying selective pressures they have undergone.

| Peptide Family/Receptor | Gene/Subtype | dN/dS Ratio | Implied Selection Pressure | Reference |

| Neuropeptide Y (NPY) Receptor Family | Y1 | ~0 | Strong Purifying Selection | [5] |

| Y2 | ~0 | Strong Purifying Selection | [5] | |

| Y4 | ~0 | Strong Purifying Selection | [5] | |

| Y7 | ~0 | Strong Purifying Selection | [5] | |

| Y8a | ~0 | Strong Purifying Selection | [5] | |

| Y8b | ~0 | Strong Purifying Selection | [5] | |

| α-Defensins | Propeptide domain | < 1 | Purifying Selection | [6] |

| Defensin domain | > 1 (at some sites) | Positive Selection | [6] | |

| β-Defensins | Various | Variable | Frequent gene gains and losses | [7] |

Table 1: Summary of dN/dS ratios for selected peptide families. Note that dN/dS ratios can vary significantly across different lineages and even different sites within the same gene.

Experimental Protocols

A multi-step process is required to elucidate the evolutionary history of a peptide family. This section provides detailed methodologies for the key experiments involved.

Phylogenetic Analysis

Phylogenetic analysis reconstructs the evolutionary relationships between a set of homologous sequences.

Protocol:

-

Sequence Retrieval:

-

Identify a query peptide sequence of interest.

-

Use BLAST (Basic Local Alignment Search Tool) on the NCBI database to find homologous sequences in other species.[4]

-

Download the sequences in FASTA format.

-

-

Multiple Sequence Alignment (MSA):

-

Align the retrieved sequences using software such as ClustalW or MUSCLE. This can be done within a comprehensive program like MEGA (Molecular Evolutionary Genetics Analysis).[8]

-

Visually inspect the alignment and manually edit where necessary to ensure homologous positions are correctly aligned.

-

-

Phylogenetic Tree Construction:

-

Use a program like MEGA or PAML (Phylogenetic Analysis by Maximum Likelihood) to construct a phylogenetic tree from the aligned sequences.[9]

-

Common methods for tree construction include:

-

Maximum Likelihood (ML): Infers a tree that maximizes the probability of observing the given sequences.

-

Neighbor-Joining (NJ): A distance-based method that is computationally fast.

-

Bayesian Inference (BI): Uses a probabilistic model to infer the posterior probability of a tree.

-

-

Assess the statistical reliability of the tree topology using bootstrapping (for ML and NJ) or posterior probabilities (for BI).

-

-

Analysis of Selective Pressure (dN/dS):

-

Use the CODEML program within the PAML package to estimate dN/dS ratios across the branches and sites of the phylogenetic tree.[5]

-

Compare different models of evolution (e.g., models that allow for positive selection versus those that do not) using a likelihood ratio test to identify instances of positive selection.

-

Ancestral Sequence Reconstruction (ASR)

ASR infers the amino acid sequence of an ancestral peptide, allowing for the synthesis and functional testing of ancient proteins.

Protocol:

-

Prerequisites: A robust multiple sequence alignment and a well-supported phylogenetic tree.

-

Ancestral State Inference:

-

Use a maximum likelihood-based method, such as the codeml program in PAML or dedicated software like FastML.[10]

-

The software uses the phylogenetic tree and a model of amino acid substitution to calculate the posterior probability of each amino acid at each position in the ancestral sequence.

-

-

Sequence Reconstruction:

-

For each position in the ancestral sequence, the amino acid with the highest posterior probability is typically chosen.

-

The complete ancestral sequence is then assembled based on these individual predictions.

-

-

Analysis of Reconstruction Uncertainty:

-

It is crucial to consider the posterior probabilities for alternative amino acids at each site. Low probabilities may indicate uncertainty in the reconstruction.

-

Functional Characterization of Peptides

To understand the functional consequences of peptide evolution, the activity of both extant and reconstructed ancestral peptides needs to be assessed. This often involves receptor binding and downstream signaling assays.

Protocol 1: Radioligand Receptor Binding Assay [11][12][13][14][15]

-

Reagent Preparation:

-

Prepare a membrane fraction from cells or tissues expressing the receptor of interest.

-

Synthesize or obtain the peptide ligand and a radiolabeled version of the ligand (e.g., with 125I or 3H).

-

Prepare a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

-

Assay Setup (96-well plate format):

-

To each well, add the membrane preparation (3-120 µg of protein).

-

For competition assays, add varying concentrations of the unlabeled peptide. For saturation assays, add varying concentrations of the radiolabeled ligand.

-

Add a fixed concentration of the radiolabeled ligand.

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the binding affinity (Kd or Ki) and the receptor density (Bmax).

-

Protocol 2: cAMP Signaling Assay (FRET-based) [16][17]

-

Cell Preparation:

-

Transfect cells (e.g., HEK293) with a FRET-based cAMP biosensor. These biosensors typically consist of a cAMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP).

-

Plate the transfected cells in a multi-well plate suitable for fluorescence microscopy.

-

-

Assay Procedure:

-

Before stimulation, acquire a baseline FRET signal by exciting the donor fluorophore (e.g., CFP at ~440 nm) and measuring the emission of both the donor and acceptor (e.g., YFP at ~535 nm).

-

Stimulate the cells with the peptide of interest at various concentrations.

-

Record the change in the FRET ratio (acceptor emission / donor emission) over time. An increase or decrease in the FRET ratio, depending on the biosensor design, indicates a change in intracellular cAMP levels.

-

-

Data Analysis:

-

Calculate the change in the FRET ratio in response to peptide stimulation.

-

Plot the dose-response curve to determine the potency (EC50) of the peptide in stimulating cAMP production.

-

Visualizing Workflows and Pathways

General Workflow for Peptide Family Evolution Research

The study of peptide family evolution follows a structured workflow, from data acquisition to functional validation.

A typical workflow for studying peptide family evolution.

Example Signaling Pathway: TGF-β

The Transforming Growth Factor-beta (TGF-β) family of peptides are crucial regulators of cell growth, differentiation, and apoptosis. Their signaling pathway is a well-characterized example of peptide-mediated cell signaling.

Simplified TGF-β signaling pathway.

This guide provides a foundational framework for researchers embarking on the study of peptide family evolution. By combining robust phylogenetic and evolutionary analyses with detailed functional characterization, a deeper understanding of the diversification and adaptation of these critical signaling molecules can be achieved.

References

- 1. Evolving and assembling to pierce through: Evolutionary and structural aspects of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. National Center for Biotechnology Information [ncbi.nlm.nih.gov]

- 5. The neuropeptide Y receptor gene repository, phylogeny and comparative expression in allotetraploid common carp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. Multiple sequence alignment - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. google.com [google.com]

- 17. youtube.com [youtube.com]

Methodological & Application

Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides valuable insights into the conformational properties of these biomolecules. This application note provides a detailed overview of the principles of CD, experimental protocols for peptide analysis, and guidelines for data interpretation, enabling researchers to confidently determine the secondary structural elements of their peptides of interest.

Principles of Circular Dichroism for Peptide Analysis

The amide bonds in a peptide backbone are chiral chromophores that interact differently with left- and right-circularly polarized light. This differential absorption, or circular dichroism, is highly sensitive to the peptide's secondary structure. The characteristic repeating arrangements of the peptide backbone in α-helices, β-sheets, and random coils give rise to distinct CD spectra in the far-UV region (typically 190-250 nm).

The resulting CD spectrum is a plot of molar ellipticity ([θ]) versus wavelength. Different secondary structures exhibit unique spectral signatures, allowing for both qualitative and quantitative analysis of a peptide's conformation.

Data Presentation: Characteristic CD Signals of Peptide Secondary Structures

The following table summarizes the characteristic CD spectral features for common peptide secondary structures. These values are approximate and can be influenced by the peptide's specific amino acid sequence, solvent conditions, and temperature.

| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum/Minima (nm) | Typical Mean Residue Molarity ([θ]) (deg cm²/dmol) |

| α-Helix | ~192 | ~208 and ~222 (two distinct minima) | [θ]₂₂₂ ≈ -30,000 to -40,000 |

| β-Sheet | ~195 | ~215-220 (broad minimum) | [θ]₂₁₇ ≈ -15,000 to -25,000 |

| Random Coil | None | ~198 (strong negative band) | [θ]₁₉₈ < 0, highly variable |

| β-Turn | ~205-210 (weak positive band) | ~185-190 and ~225-230 (weak negative bands) | Highly variable |

Experimental Protocols

This section provides a detailed methodology for determining peptide secondary structure using circular dichroism spectroscopy.

Peptide Sample Preparation

Proper sample preparation is critical for obtaining high-quality CD data.

Materials:

-

Peptide of interest (purity >95%)

-

Appropriate buffer or solvent

-

Microcentrifuge

-

UV-Vis spectrophotometer for concentration determination

Protocol:

-

Solvent Selection: Choose a buffer system that is transparent in the far-UV region (below 200 nm) and in which the peptide is soluble and stable.[1] Commonly used buffers include phosphate buffers (e.g., 10 mM sodium phosphate, pH 7.4) or Tris buffers. Avoid high concentrations of salts, especially chlorides, which absorb strongly in the far-UV.

-

Peptide Dissolution: Dissolve the peptide in the chosen buffer to a final concentration typically in the range of 0.1 to 1.0 mg/mL. For initial experiments, a concentration of 0.2 mg/mL is a good starting point.

-

Concentration Determination: Accurately determine the peptide concentration. This is a critical step for calculating molar ellipticity. If the peptide contains aromatic residues (Trp, Tyr), UV absorbance at 280 nm can be used. For peptides without aromatic residues, quantitative amino acid analysis or a peptide concentration assay is recommended.

-

Sample Clarity: Ensure the sample is free of aggregates and particulate matter by centrifugation or filtration (using a 0.22 µm filter).

Circular Dichroism Spectrometer Setup and Data Acquisition

Instrumentation:

-

Circular Dichroism Spectropolarimeter

-

Quartz cuvette with a short path length (typically 0.1 cm)

-

Nitrogen gas source

Protocol:

-

Instrument Purging: Purge the spectrometer with high-purity nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.

-

Instrument Calibration: Calibrate the instrument according to the manufacturer's instructions, often using a standard such as camphor sulfonic acid.

-

Parameter Setup: Set the data acquisition parameters. Typical parameters for peptide secondary structure analysis are:

-

Blank Measurement: Record a baseline spectrum of the buffer using the same cuvette and acquisition parameters that will be used for the peptide sample.

-

Sample Measurement: Carefully load the peptide sample into the cuvette, ensuring there are no air bubbles. Place the cuvette in the sample holder and acquire the CD spectrum.

Data Processing and Analysis

Software:

-

Spectrometer-specific software for initial data processing.

-

Software for secondary structure deconvolution (e.g., DichroWeb, CDNN, CONTINLL).

Protocol:

-

Baseline Correction: Subtract the buffer baseline spectrum from the raw peptide spectrum.[2]

-

Averaging: Average the multiple scans of the baseline-corrected spectrum.

-

Conversion to Mean Residue Molarity ([θ]): Convert the raw data (typically in millidegrees) to mean residue molar ellipticity using the following equation:

[θ] = (θ * 100 * MRW) / (c * l)

Where:

-

[θ] is the mean residue molar ellipticity in deg cm²/dmol.

-

θ is the observed ellipticity in degrees.

-

100 is a conversion factor from dL/g to cm³/g.

-

MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).

-

c is the peptide concentration in mg/mL.

-

l is the path length of the cuvette in cm.

-

-

Secondary Structure Deconvolution: Use a deconvolution software to estimate the percentage of α-helix, β-sheet, random coil, and other structures in the peptide. These programs utilize algorithms that fit the experimental CD spectrum to a linear combination of reference spectra for different secondary structures.

Visualizations

The following diagrams illustrate the key processes and concepts in determining peptide structure using circular dichroism.

Caption: Experimental workflow for peptide secondary structure determination using circular dichroism.

Caption: Relationship between characteristic CD spectra and peptide secondary structures.

References

Synthesizing Cell-Penetrating Peptides: A Guide for Researchers

Application Notes and Protocols for Drug Development Professionals and Scientists

Cell-penetrating peptides (CPPs) have emerged as powerful tools for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide range of therapeutic and diagnostic agents. These short peptides, typically 5-30 amino acids in length, can transport various cargo molecules, including small molecules, nucleic acids, proteins, and nanoparticles, into cells. This document provides detailed protocols for the synthesis, purification, and characterization of CPPs, as well as methods for evaluating their cellular uptake and cytotoxicity.

I. Synthesis, Purification, and Characterization of Cell-Penetrating Peptides

The most common method for synthesizing CPPs is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a model CPP, TAT (GRKKRRQRRR).

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-amino acids (G, R(Pbf), K(Boc), Q(Trt))

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Pre-activate the mixture for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

To ensure complete coupling, perform a Kaiser test. A negative test (beads remain yellow) indicates successful coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 94:1:2.5:2.5 v/v/v/w).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry it.

-

The crude peptide is now ready for purification.

-

Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

-

Crude synthetic peptide

-

HPLC system with a C18 reverse-phase column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Filter the peptide solution to remove any particulates.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes).

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization by Mass Spectrometry

Materials:

-

Purified peptide

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

-

Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

-

Prepare the sample according to the instrument's specifications.

-

Acquire the mass spectrum of the peptide.

-

Compare the experimentally determined molecular weight with the theoretical molecular weight to confirm the identity of the synthesized peptide.

II. Evaluation of Cellular Uptake and Cytotoxicity

Once a CPP has been successfully synthesized and characterized, it is crucial to evaluate its biological activity, including its ability to enter cells and its potential toxicity.

Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol describes the use of a fluorescently labeled CPP to quantify cellular uptake.

Materials:

-

Fluorescently labeled CPP (e.g., FITC-TAT)

-

Cell line of interest (e.g., HeLa cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the fluorescently labeled CPP in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C.

-

As a negative control, incubate cells without the CPP.

-

After incubation, wash the cells three times with cold PBS to remove any non-internalized peptide.

-

Detach the cells using Trypsin-EDTA.

-

Resuspend the cells in PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized CPP.

Visualization of Cellular Uptake by Confocal Microscopy

Materials:

-

Fluorescently labeled CPP

-

Cell line of interest

-

Glass-bottom culture dishes

-

Hoechst 33342 or DAPI for nuclear staining

-

Paraformaldehyde (PFA) for fixation

-

Confocal microscope

Procedure:

-

Seed cells on glass-bottom dishes and allow them to adhere.

-

Treat the cells with the fluorescently labeled CPP as described for the flow cytometry assay.

-

(Optional) For live-cell imaging, stain the nuclei with Hoechst 33342.

-

For fixed-cell imaging, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

-

After fixation, wash the cells with PBS and stain the nuclei with DAPI.

-

Mount the coverslips and visualize the intracellular localization of the CPP using a confocal microscope.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

CPP of interest

-

Cell line of interest

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the CPP for 24-48 hours. Include untreated cells as a positive control for viability and cells treated with a known cytotoxic agent as a negative control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.[1]

III. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from cellular uptake and cytotoxicity assays for common CPPs.

| Peptide | Cell Line | Concentration (µM) | Incubation Time (h) | Uptake Efficiency (% of Positive Cells) |

| TAT | HeLa | 10 | 1 | > 95% |

| Penetratin | CHO-K1 | 10 | 2 | ~80-90% |

| Polyarginine (R8) | Jurkat | 5 | 4 | > 90% |

| Peptide | Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| TAT | HeLa | 10 | 24 | > 90%[1] |

| Penetratin | Caco-2 | 100 | 1 | > 95%[2] |

| Polyarginine (R9) | Caco-2 | 100 | 1 | > 95%[2] |

IV. Signaling Pathways and Experimental Workflows

Experimental Workflow for CPP Synthesis and Evaluation

Cellular Uptake Pathways of CPPs

CPPs can enter cells through two main mechanisms: direct translocation across the plasma membrane and endocytosis. Endocytosis is a major route of entry and can occur via several distinct pathways.

Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane.

Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. This pathway is often involved in the uptake of certain toxins and viruses.

References

Illuminating Cellular Processes: A Guide to Using Fluorescently Labeled Peptides in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides have emerged as indispensable tools in cellular biology and drug discovery, offering a powerful means to visualize and dissect complex biological processes in real-time.[1][2] By conjugating a fluorescent dye to a specific peptide sequence, researchers can track the peptide's localization, interactions, and fate within living cells with high specificity and sensitivity. These versatile probes are instrumental in a wide array of applications, from studying protein-protein interactions and enzyme activity to monitoring cellular uptake and trafficking of therapeutic candidates. This document provides detailed application notes and experimental protocols for the effective use of fluorescently labeled peptides in cellular imaging, aimed at empowering researchers to harness the full potential of this technology.

Applications of Fluorescently Labeled Peptides

The utility of fluorescently labeled peptides spans numerous areas of cell biology and drug development:

-

Cellular Imaging and Tracking: The most direct application is the visualization of peptide distribution and localization within cells.[3] This is crucial for understanding the mechanisms of action for cell-penetrating peptides (CPPs) and for tracking the delivery of peptide-based drugs.[4]

-

Studying Protein-Protein Interactions (PPIs): Techniques like Fluorescence Resonance Energy Transfer (FRET) utilize a pair of fluorescently labeled molecules to study the proximity and interaction of proteins in live cells.[5][6][7][8]

-

Enzyme Activity Assays: Peptides designed as substrates for specific enzymes, such as kinases and proteases, can be labeled with fluorophores to create sensitive assays for monitoring enzyme activity.[5][9][10]

-

Drug Screening: High-throughput screening of compound libraries for their effects on specific cellular pathways can be facilitated by fluorescent peptide-based assays.

-

Biomarker Detection: Fluorescent peptides can be designed to bind to specific biomarkers, enabling their detection and quantification in cells and tissues.